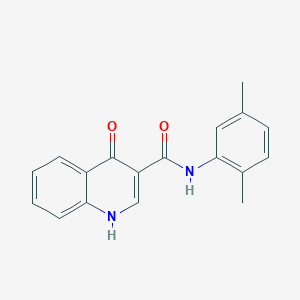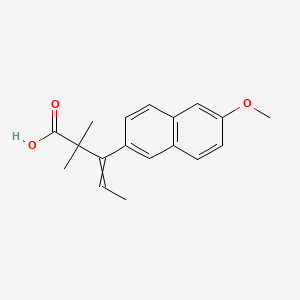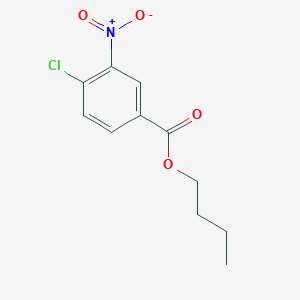
Methyl 3-bromo-4-(piperazin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-4-(piperazin-1-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the third position and a piperazine ring at the fourth position of the benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of methyl 3-bromo-4-nitrobenzoate with piperazine under suitable conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of Methyl 3-bromo-4-(piperazin-1-yl)benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-(piperazin-1-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to yield amines.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoates, quinones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-bromo-4-(piperazin-1-yl)benzoate has a wide range of applications in scientific research:
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-(piperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity . Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-4-(piperazin-1-yl)benzoate
- Methyl 3-chloro-4-(piperazin-1-yl)benzoate
- Methyl 3-iodo-4-(piperazin-1-yl)benzoate
Uniqueness
Methyl 3-bromo-4-(piperazin-1-yl)benzoate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its fluoro, chloro, and iodo analogs . The bromine atom’s size and electronegativity influence the compound’s interaction with various molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
1131594-49-4 |
|---|---|
Molecular Formula |
C12H15BrN2O2 |
Molecular Weight |
299.16 g/mol |
IUPAC Name |
methyl 3-bromo-4-piperazin-1-ylbenzoate |
InChI |
InChI=1S/C12H15BrN2O2/c1-17-12(16)9-2-3-11(10(13)8-9)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 |
InChI Key |
ARSCKSVJIKZXMF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCNCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


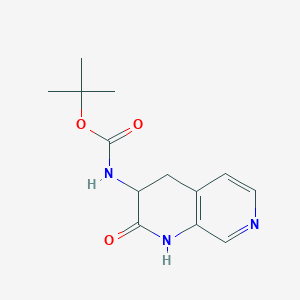
![Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13940528.png)


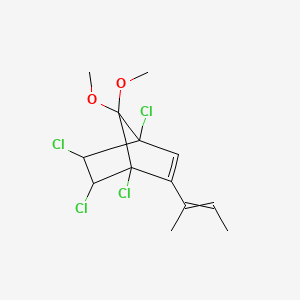
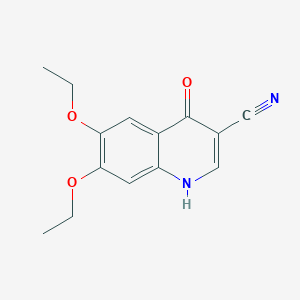
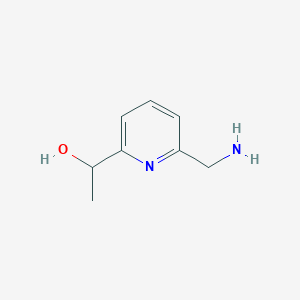

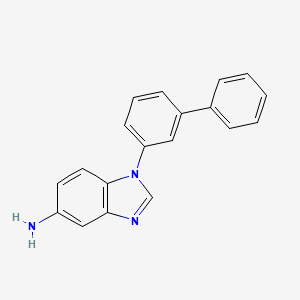
![N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide](/img/structure/B13940577.png)
